(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol
Overview
Description
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group and a methanol group attached to the thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled conditions.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include various thiadiazole derivatives.
- Substitution products vary depending on the substituents introduced .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to nucleic acids or proteins. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
- 1,2,4-Thiadiazole-5-methanol
- 1,3,4-Thiadiazole derivatives
Comparison: (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol is unique due to the presence of both a tert-butyl group and a methanol group, which can influence its chemical reactivity and biological activity. Compared to other thiadiazole derivatives, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-7(2,3)6-8-5(4-10)11-9-6/h10H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYYEPIYPUVVGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NSC(=N1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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